2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
Overview
Description
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.
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Biological Activity
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is a chemical compound with the molecular formula C13H25BrO2 and a molecular weight of approximately 293.24 g/mol. It belongs to the pyran family, which is characterized by a six-membered cyclic ether structure. This compound has garnered interest due to its potential biological activities and applications in pharmaceuticals, material science, and organic synthesis.
- Molecular Formula : C13H25BrO2
- Molar Mass : 293.25 g/mol
- Density : 1.16 g/cm³ (predicted)
- Boiling Point : 130-132°C at 0.8 mmHg
- Flash Point : >110°C
- Storage Conditions : Recommended at −20°C, stable under standard conditions but incompatible with strong oxidizing agents .
Biological Activity Overview
The biological activity of pyran derivatives is well-documented, with many compounds exhibiting diverse pharmacological effects. The specific compound, 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, has not been extensively studied in isolation; however, its structural characteristics suggest potential biological applications.
Potential Pharmacological Activities
- Neuroprotective Effects : Pyran-based compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that certain pyran derivatives can modulate signaling pathways associated with neuronal health, potentially offering neuroprotective benefits .
- Antimicrobial Properties : Some pyran derivatives exhibit antibacterial activity, which could be attributed to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .
- Anticancer Activity : The structural motifs present in pyran compounds are associated with anticancer properties, making them candidates for further investigation in cancer therapeutics .
Antimicrobial Studies
Research has indicated that certain pyran derivatives possess significant antimicrobial activity. For instance, a study found that pyran compounds could inhibit the growth of various bacterial strains through mechanisms involving enzyme inhibition and disruption of cellular processes . Further exploration into the specific antimicrobial efficacy of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- could yield valuable insights.
Data Table: Summary of Biological Activities of Pyran Derivatives
Properties
IUPAC Name |
2-(8-bromooctoxy)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRBYQZIJFWGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885743 | |
Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50816-20-1 | |
Record name | 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50816-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 2-((8-bromooctyl)oxy)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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